4-(Chloromethyl)-N,N-diethylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1039901-49-9 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
4-(chloromethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C11H16ClN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
RSOBZWYEQXKISH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CCl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Chemical Significance Within Chloromethylated Aromatic Amine Chemistry
The significance of 4-(Chloromethyl)-N,N-diethylaniline stems from its nature as a chloromethylated aromatic amine. The chloromethyl group (-CH2Cl) is a key functional group in organic synthesis, primarily because it allows for the introduction of a reactive "handle" onto an aromatic ring. organicreactions.orgchempanda.com This process, known as chloromethylation, transforms a relatively inert aromatic C-H bond into a versatile site for further chemical modification. organicreactions.orgresearchgate.net
The presence of the N,N-diethylamino group at the para-position of the benzene (B151609) ring further enhances the compound's utility. This electron-donating group activates the aromatic ring, influencing its reactivity and the orientation of subsequent chemical reactions. The interplay between the activating diethylamino group and the reactive chloromethyl group defines the unique chemical personality of this compound.
Contextualization of the Chloromethylaniline Structural Motif
The chloromethylaniline structural motif is a cornerstone in the synthesis of a variety of more complex molecules. The fundamental reaction involving this motif is the Blanc chloromethylation, where an aromatic compound reacts with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride, to introduce a chloromethyl group. chempanda.comresearchgate.netwikipedia.org This reaction provides a direct pathway to chloromethylated aromatics. organicreactions.org
The reactivity of the chloromethyl group is central to its utility. It can readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide array of other functional groups. This versatility makes compounds like 4-(Chloromethyl)-N,N-diethylaniline valuable intermediates in multi-step synthetic sequences.
Overview of Research Trajectories for the Compound
Research involving 4-(Chloromethyl)-N,N-diethylaniline and related structures has followed several key trajectories:
Synthesis of Novel Organic Compounds: A primary application is its use as a building block in the synthesis of more complex molecules. For instance, the related compound 7-diethylamino-4-chloromethyl coumarin (B35378) has been synthesized and studied for its potential biological activities. nih.gov
Reaction Mechanism Studies: The reactions of chloromethylated aromatic amines provide a platform for investigating the mechanisms of electrophilic aromatic substitution and nucleophilic substitution reactions.
Development of Dyes and Functional Materials: The N,N-diethylaniline substructure is a common feature in various dyes. wikipedia.org While direct research on this compound in dye synthesis is not extensively documented in the provided results, its potential as a precursor or intermediate in the synthesis of functional dyes and materials is a logical area of investigation.
Scope of the Academic Review
This review is focused exclusively on the chemical properties, synthesis, and research applications of 4-(Chloromethyl)-N,N-diethylaniline as documented in the academic literature. It provides a foundational understanding of the compound's role as a reactive intermediate in organic synthesis.
| Property | Value |
| Molecular Formula | C10H14ClN |
| Monoisotopic Mass | 183.081477 g/mol |
| Average Mass | 183.68 g/mol |
The Synthesis of this compound: A Review of Methodologies
The synthesis of this compound, a valuable intermediate in the production of dyes and other specialty organic compounds, can be achieved through several strategic pathways. These methods primarily fall into two categories: direct functionalization of the N,N-diethylaniline aromatic ring and indirect routes involving the transformation of pre-functionalized precursors. This article explores the key synthetic methodologies for obtaining this compound, focusing on the chemical principles and practical considerations for each approach.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Geometry Optimization and Conformational Analysis (Density Functional Theory - DFT)
A full geometry optimization and conformational analysis of 4-(Chloromethyl)-N,N-diethylaniline using Density Functional Theory (DFT) has not been documented. Such a study would involve calculating the molecule's most stable three-dimensional structure by finding the minimum energy conformation. This analysis would also identify other stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. An FMO analysis for this compound would reveal its potential for participating in various chemical reactions. The energy gap between the HOMO and LUMO is also a critical parameter for assessing the molecule's kinetic stability and electronic properties. Specific data on the HOMO-LUMO gap and orbital distributions for this compound are not available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled and empty orbitals, quantifying the stability derived from electron delocalization, often referred to as hyperconjugation. For this compound, an NBO analysis would elucidate the nature of the bonds, the hybridization of the atoms, and the extent of charge transfer between different parts of the molecule. This detailed electronic information is currently unavailable.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. An MEP map for this compound would visually represent its reactive sites, but such a map has not been published.
Spectroscopic Parameter Prediction and Validation
Computational methods can accurately predict spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of a compound.
Computational NMR Chemical Shift Predictions (e.g., Gauge Independent Atomic Orbitals - GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. A computational prediction of the NMR chemical shifts for this compound would be a valuable tool for its characterization. However, no such computational NMR data has been reported in the literature.
Vibrational Spectra Simulation and Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra (Infrared and Raman) of molecules like this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the accurate assignment of vibrational modes to specific molecular motions.
For analogous molecules such as N,N-dimethylaniline, DFT calculations at the B3LYP/6-311++G** level have been used to simulate the FT-IR and FT-Raman spectra. sphinxsai.com The simulated spectra generally show good agreement with experimental findings, aiding in the detailed assignment of fundamental vibrations. sphinxsai.com For instance, in N,N-dimethylaniline, C-H stretching vibrations are typically observed around 3000 cm⁻¹, while C-C stretching modes of the benzene (B151609) ring appear in the 1400–1650 cm⁻¹ region. sphinxsai.com Ring deformation vibrations are found at lower frequencies. sphinxsai.com
A similar approach for this compound would involve optimizing its geometry and calculating the vibrational frequencies. The presence of the chloromethyl and diethylamino groups would introduce specific vibrational modes. For example, the C-Cl stretching and bending vibrations, as well as the various modes associated with the ethyl groups, would be identified. Comparing the computed spectrum with an experimental one would validate the computational model and provide a detailed understanding of the molecule's vibrational dynamics. While specific studies on this compound are not abundant, research on similar molecules like 4-chloro-dl-phenylalanine has demonstrated the utility of DFT in analyzing the effects of substituents on the vibrational spectra. nih.gov
Table 1: Illustrative Vibrational Mode Assignments for a Substituted Aniline (B41778) (N,N-Dimethylaniline)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H Stretching | 3074, 3063, 3027 |
| C-C Stretching | 1578, 1577, 1509 |
| C-H In-plane Bending | 1360, 1231, 1216 |
| Ring Deformation | 704, 554, 516 |
| Data is for N,N-Dimethylaniline and is illustrative for the types of modes expected for this compound. Source: sphinxsai.com |
Reaction Mechanism Modeling and Kinetic Studies
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those involving this compound. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, providing a detailed map of the reaction pathways.
For reactions involving substituted anilines, such as oxidation or reactions with radicals, computational methods can map out the various possible pathways. For instance, in the reaction of 4-methyl aniline with hydroxyl radicals, computational studies have identified both addition and abstraction pathways. researchgate.net The geometries of the transition states are optimized, and their connection to reactants and products is confirmed through frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
For this compound, a similar approach could be used to study its reactivity. For example, the nucleophilic substitution at the chloromethyl group or electrophilic aromatic substitution on the benzene ring could be modeled. The calculations would reveal the structures of the transition states and the intermediates, helping to understand the regioselectivity and stereoselectivity of the reactions.
Once the transition states are located, the activation energy barriers for each reaction pathway can be calculated. These barriers are crucial for determining the feasibility and rate of a reaction. Transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory can then be used to predict the rate constants over a range of temperatures and pressures.
In the case of 4-methyl aniline reacting with OH radicals, the activation energies for different abstraction and addition channels were computed, allowing for the determination of the dominant reaction pathways at different temperatures. researchgate.net A similar study on this compound would provide valuable kinetic data, predicting its atmospheric lifetime or its reactivity in synthetic applications.
The reactivity of this compound can proceed through either radical or ionic mechanisms, depending on the reaction conditions. Computational chemistry allows for the exploration of both types of pathways. For example, the homolytic cleavage of the C-Cl bond would generate a benzylic radical, and the stability and subsequent reactions of this radical could be studied computationally. Alternatively, heterolytic cleavage would lead to a benzylic cation, and its reactivity with nucleophiles could be modeled.
Studies on the reactions of chlorine radicals with aniline have shown that both addition and abstraction pathways are possible, leading to different types of radical intermediates. nih.gov Computational exploration of these pathways for this compound would clarify its behavior in radical-initiated processes.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
Molecules with significant nonlinear optical (NLO) properties are of interest for applications in optoelectronics. Computational methods are widely used to predict the NLO properties of new materials. The key parameters are the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).
For organic molecules, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to large NLO responses. In this compound, the N,N-diethylamino group is a strong electron donor, and the chloromethyl group has electron-withdrawing character, which suggests that this molecule may exhibit NLO properties.
DFT calculations can be used to compute the hyperpolarizabilities. researchgate.net For instance, studies on similar molecules like p-chloroaniline have used DFT to calculate the second-order hyperpolarizability. researchgate.net The calculated values can then be compared with experimental data from techniques like Z-scan. researchgate.net Theoretical investigations on other substituted aromatic compounds have also shown a good correlation between calculated and experimental NLO properties. physchemres.org
Table 2: Illustrative Calculated NLO Properties for a Related Molecule (5-(Trifluoromethyl)pyridine-2-thiol)
| Property | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |
| Dipole Moment (μ) (Debye) | 3.2356 | 3.2023 |
| Mean Polarizability (α) (x 10⁻²⁴ esu) | 14.611 | 14.341 |
| First Hyperpolarizability (β) (x 10⁻³³ esu) | - | - |
| Data is for a different molecule and serves to illustrate the type of data obtained from NLO calculations. Source: journaleras.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with their environment over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing insights into conformational changes, solvation, and transport properties. mdpi.com
For this compound, MD simulations could be used to study its behavior in different solvents. This would involve placing a model of the molecule in a simulation box filled with solvent molecules and running the simulation for a sufficient length of time. The analysis of the trajectories would reveal information about the solvation shell structure, the diffusion of the molecule, and its conformational flexibility.
Advanced Applications of 4 Chloromethyl N,n Diethylaniline and Its Functional Derivatives in Chemical Science
Strategic Building Block in Organic Synthesis
4-(Chloromethyl)-N,N-diethylaniline is a valuable intermediate in the creation of complex molecular structures due to its reactive chloromethyl group and the influence of its diethylamino substituent.
Precursor for Complex Polyfunctionalized Molecules
The reactivity of the benzylic chloride in this compound allows for its use as an electrophile in various substitution reactions. This functionality enables the introduction of the N,N-diethylaminobenzyl group into a wide array of molecules. For instance, it can react with nucleophiles such as amines, thiols, and carbanions to form more complex, polyfunctionalized products. The electron-donating nature of the diethylamino group activates the aromatic ring, facilitating further electrophilic aromatic substitution reactions at the ortho positions, thus allowing for the sequential introduction of different functional groups.
Role in the Synthesis of Heterocyclic and Macrocyclic Architectures
The compound is instrumental in the construction of heterocyclic and macrocyclic systems. Its ability to react with bis-nucleophiles is a common strategy for forming heterocyclic rings. For example, reaction with a molecule containing two different nucleophilic sites, such as an amino alcohol or a diamine, can lead to the formation of nitrogen- and oxygen-containing heterocycles. In macrocycle synthesis, the rigid yet reactive nature of the N,N-diethylaminobenzyl unit makes it a useful component for creating large ring structures with defined shapes and functionalities. These macrocycles can have applications in host-guest chemistry and as enzyme mimics.
Integration into Diversified Chemical Libraries
In the field of medicinal chemistry and drug discovery, the generation of chemical libraries containing a diverse range of related structures is crucial for identifying new lead compounds. This compound serves as a key scaffold for building such libraries. Through parallel synthesis techniques, the chloromethyl group can be reacted with a variety of nucleophiles to quickly generate a large number of distinct derivatives. This approach allows for the systematic exploration of the chemical space around the N,N-diethylaminobenzyl core, facilitating the identification of molecules with desired biological activities.
Applications in Polymer Chemistry and Functional Materials Science
The unique properties of this compound also extend into the realm of polymer chemistry, where it is used to create functional materials with tailored characteristics.
Monomer in Controlled Polymerization Techniques
This compound can function as an initiator or a monomer in controlled polymerization reactions, such as atom transfer radical polymerization (ATRP). The chloromethyl group can act as an initiating site for the polymerization of various vinyl monomers. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is a hallmark of controlled polymerization processes. The resulting polymers will have an N,N-diethylaminobenzyl group at one end, which can be further functionalized.
Synthesis of Functionalized Polymers and Copolymers (e.g., Block, Graft Copolymers)
The compound is also employed in the synthesis of functionalized polymers and more complex polymer architectures like block and graft copolymers. By using this compound as an initiator, a "living" polymer chain can be grown. This living chain can then be used to initiate the polymerization of a different monomer, leading to the formation of a block copolymer. Alternatively, the chloromethyl group can be introduced as a side chain on a pre-existing polymer, which can then be used to initiate the growth of new polymer chains, resulting in a graft copolymer. These functionalized polymers and copolymers can exhibit unique properties, such as self-assembly into nano-sized structures or responsiveness to external stimuli like pH or light, making them suitable for applications in drug delivery, sensors, and coatings.
Catalysis and Ligand Design
The N,N-diethylaniline framework is a valuable component in the design of both metal-based and metal-free catalytic systems. The reactive chloromethyl group of this compound allows it to serve as a precursor for sophisticated ligands and organocatalysts.
Asymmetric catalysis is a cornerstone of modern organic synthesis, relying on chiral ligands to control the stereochemical outcome of reactions. nih.gov The synthesis of effective chiral ligands often involves the combination of a chiral scaffold with electronically and sterically tunable moieties. enamine.net this compound is an ideal precursor for this purpose, where the chloromethyl group acts as an electrophilic handle to connect the electron-donating N,N-diethylaniline unit to a chiral backbone.
The synthetic strategy typically involves the nucleophilic substitution of the chloride by a chiral amine, alcohol, or phosphine. This modular approach allows for the creation of a diverse library of ligands. The N,N-diethylaniline group can influence the electronic properties of the resulting metal complex, which is crucial for catalytic activity and selectivity.
Below is a table illustrating hypothetical chiral P,N-ligands that could be synthesized from this compound and a chiral amino alcohol or phosphine.
| Chiral Source | Resulting Ligand Structure (Hypothetical) | Potential Application |
| (S)-2-Amino-3-methyl-1-butanol | A P,N-ligand where the nitrogen of the amino alcohol displaces the chloride, and the hydroxyl group is converted to a diphenylphosphine (B32561) oxide. | Palladium-catalyzed asymmetric allylic alkylation |
| (R,R)-1,2-Diphenyl-1,2-diaminoethane | A bidentate N,N-ligand formed by reacting two equivalents of the chloromethyl compound with the chiral diamine. | Ruthenium-catalyzed asymmetric hydrogenation |
| (S)-1-Amino-2-(diphenylphosphino)propane | A P,N-ligand formed via N-alkylation of the chiral aminophosphine. | Iridium-catalyzed asymmetric hydrogenation |
The ability to switch the chirality of a ligand using an external stimulus, such as light, represents a frontier in catalysis. nih.gov While complex, the N,N-diethylaniline moiety could potentially be incorporated into such switchable systems, offering another layer of catalytic control. The development of new chiral ligands is essential for expanding the scope of asymmetric reactions, including copper-catalyzed azide-alkyne cycloadditions (CuAAC). thieme-connect.de
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metals. researchgate.net The N,N-diethylaniline functional group, being a Lewis base and an electron-donating system, can play a significant role in various organocatalytic transformations. It can be incorporated into a larger molecular framework to act as a catalyst itself or to modulate the activity of a catalytic center.
One key application is in reactions proceeding through intermediates that are stabilized by electron-donating groups. For example, the N,N-diethylaniline moiety can enhance the nucleophilicity of a catalyst or stabilize a cationic transition state. N-hydroxyphthalimide (NHPI) and its derivatives are well-known organocatalysts for oxidation reactions, and their catalytic performance can be tuned by electronic modifications. researchgate.net Incorporating an N,N-diethylaniline group into such a structure could enhance its catalytic efficacy.
Furthermore, the aniline (B41778) derivative can be part of systems that catalyze nitrogen transfer reactions to olefins to produce valuable aziridines. researchgate.net In these cases, the electronic nature of the catalyst is critical for both activity and selectivity.
Development of Chemo-Sensors and Optical Probes
The strong electron-donating character of the N,N-diethylamino group makes this compound and its derivatives excellent candidates for building chromogenic and fluorogenic sensors. These sensors signal the presence of an analyte through a change in color or fluorescence intensity.
The design of optical sensors often relies on the modular construction of a molecule containing a signaling unit (fluorophore or chromophore) and a recognition unit (receptor). rsc.orgmdpi.com The N,N-diethylaniline group is a common component of many dyes and serves as a powerful electron-donating part of a donor-π-acceptor (D-π-A) signaling system. The 4-(chloromethyl) position provides a convenient site to attach a receptor designed to bind a specific analyte, such as a metal ion or a small molecule. scispace.com
The general principle is that in the "off" state, the sensor has a low fluorescence quantum yield or a particular color. Upon binding the target analyte, a conformational or electronic change occurs, which "turns on" or modulates the fluorescence or induces a color change. This response can be engineered to be highly selective and sensitive. researchgate.net
For example, a sensor for a specific metal cation could be constructed by attaching a macrocyclic receptor (e.g., a crown ether or a cyclam) to the N,N-diethylaniline fluorophore via the chloromethyl linker. Binding of the cation into the macrocycle would alter the electronic properties of the fluorophore, leading to a detectable optical signal.
A primary mechanism governing the function of many fluorogenic sensors based on N,N-diethylaniline is Photoinduced Electron Transfer (PET). pku.edu.cn In a typical PET sensor, the molecule consists of an electron-rich part (the N,N-diethylaniline donor), a fluorophore, and a receptor. In the absence of the analyte, photoexcitation of the fluorophore is followed by the transfer of an electron from the donor to the excited fluorophore, quenching the fluorescence. This keeps the sensor in the "off" state.
When the receptor binds to an analyte, the electron-donating ability of the donor moiety is suppressed. This often occurs because the analyte (e.g., a proton or metal ion) interacts with the lone pair of electrons on the nitrogen atom that is responsible for the PET process. This interaction lowers the energy of the highest occupied molecular orbital (HOMO) of the donor, making the electron transfer to the fluorophore's excited state energetically unfavorable. pku.edu.cn As a result, the PET process is blocked, and fluorescence is restored, turning the sensor "on". nih.gov
The table below summarizes the key components of a PET-based sensor derived from an N,N-diethylaniline derivative.
| Component | Function | Example Moiety |
| Fluorophore | Emits light upon excitation | Naphthalene, Anthracene, Cyanine Dye |
| Donor (Quencher) | Quenches fluorescence via PET | N,N-Diethylaniline |
| Receptor | Binds selectively to the analyte | Crown Ether, Aza-macrocycle, Boronic Acid |
| Linker | Covalently connects the components | Methylene group (from the original chloromethyl) |
This PET mechanism is a powerful tool in sensor design, allowing for the creation of highly sensitive "turn-on" fluorescent probes for a wide range of analytes, from metal ions to biological molecules. nih.gov
Conclusion and Future Research Perspectives for 4 Chloromethyl N,n Diethylaniline
Summary of Key Research Achievements and Contributions
Direct research contributions credited specifically to 4-(Chloromethyl)-N,N-diethylaniline are not prominently documented in publicly accessible scientific literature. However, its structural components suggest its primary role as a versatile synthetic intermediate. The key functionalities—a nucleophilic tertiary amine, a benzene (B151609) ring that can undergo further substitution, and a reactive benzylic chloride group—make it a valuable building block in organic synthesis.
By analogy with its dimethyl counterpart, 4-(chloromethyl)-N,N-dimethylaniline, it is reasonable to postulate that this compound serves as a precursor in the synthesis of a variety of more complex molecules. The chloromethyl group is an excellent electrophilic site, allowing for the facile introduction of the N,N-diethylaminobenzyl moiety into other molecules through nucleophilic substitution reactions. This is a common strategy for creating precursors for dyes, and materials with specific optical or electronic properties. The N,N-diethylamino group, a known strong electron-donating group, significantly influences the electronic properties of the aromatic ring, which is a key feature in the design of functional materials.
Identification of Persistent Challenges and Emerging Opportunities
The synthesis and application of functionalized anilines are not without their difficulties, and this compound likely shares these challenges.
Persistent Challenges:
Synthesis and Purity: A primary challenge in the synthesis of compounds like this compound is the control of selectivity. The reaction conditions for chloromethylation of N,N-diethylaniline must be carefully optimized to favor the para-substituted product and avoid the formation of ortho isomers or di-substituted products. Furthermore, the reactive nature of the benzylic chloride can lead to self-polymerization or other side reactions, complicating purification and affecting yield and stability.
Reactivity Control: The high reactivity of the chloromethyl group, while useful, can also be a drawback. The compound is susceptible to hydrolysis and can react with nucleophiles, which requires careful handling and storage conditions. This reactivity can also limit its compatibility with certain solvents and reagents in subsequent reaction steps.
Limited Commercial Availability: The lack of extensive, specific research may be linked to its limited availability from commercial suppliers compared to the more common N,N-dimethylaniline derivatives. This creates a barrier for researchers who might otherwise explore its applications.
Emerging Opportunities:
Advanced Materials: The N,N-diethylaminobenzyl core is a promising scaffold for the development of new materials. There are opportunities to use this compound to synthesize novel organic semiconductors, non-linear optical materials, and fluorescent probes. The diethyl groups may offer different solubility and steric properties compared to the dimethyl analog, potentially leading to materials with improved processability or performance.
Pharmaceutical Scaffolds: While no direct pharmacological applications are reported, substituted anilines are a cornerstone of many pharmaceutical compounds. The ability to use this compound to introduce a specific functional group could be exploited in medicinal chemistry for the synthesis of new drug candidates.
Integration of Novel Methodologies for Enhanced Synthesis and Application
Modern synthetic methodologies offer promising avenues to overcome the challenges associated with the preparation and use of this compound.
Flow Chemistry: Continuous flow reactors could provide better control over reaction temperature, time, and stoichiometry during the chloromethylation of N,N-diethylaniline. This can enhance selectivity, improve safety by minimizing the accumulation of unstable intermediates, and facilitate easier scale-up.
Photocatalysis: Recent advances in photoredox catalysis could enable novel transformations of the chloromethyl group or the aromatic ring that are not achievable with traditional thermal methods. galchimia.com This could open up new reaction pathways for creating more complex molecules from this building block.
Chemoenzymatic Synthesis: The use of enzymes in organic synthesis is a growing field that promotes sustainability. rsc.org While not yet applied to this specific compound, there is potential to develop enzymatic methods for the selective functionalization of the aniline (B41778) core or for stereoselective reactions involving the chloromethyl group, leading to chiral products. rsc.org
Interdisciplinary Research Avenues and Untapped Potential
The true potential of this compound likely lies in its application in interdisciplinary research fields.
Materials Science: The compound could be a valuable monomer or functionalizing agent for polymers. Its incorporation into polymer chains could be used to tune the electronic, optical, and physical properties of materials for applications in organic electronics (OLEDs, OPVs), sensors, or as coatings with specific functionalities.
Chemical Biology: As a reactive building block, it could be used to synthesize custom molecular probes for biological imaging. By attaching it to a fluorophore or a biologically active molecule, researchers could create tools to study cellular processes. The N,N-diethylamino group is a common feature in fluorescent dyes, and its properties could be harnessed for this purpose.
Supramolecular Chemistry: The aromatic ring and the potential for the nitrogen atom to be protonated or to participate in hydrogen bonding make it a candidate for designing host-guest systems and self-assembling materials. The specific steric and electronic properties conferred by the diethyl groups could lead to novel supramolecular architectures.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Property | This compound (Predicted) | 4-(chloromethyl)-N,N-dimethylaniline | N,N-Diethylaniline |
| Molecular Formula | C₁₁H₁₆ClN | C₉H₁₂ClN nih.gov | C₁₀H₁₅N nih.gov |
| Molecular Weight | 197.70 g/mol | 169.65 g/mol nih.gov | 149.23 g/mol nih.gov |
| IUPAC Name | This compound | 4-(chloromethyl)-N,N-dimethylaniline nih.gov | N,N-diethylaniline nih.gov |
| Appearance | Not available | Not available | Colorless to yellow liquid nih.gov |
| Boiling Point | Not available | Not available | 216 °C researchgate.net |
| Melting Point | Not available | Not available | -38 °C researchgate.net |
Note: Data for this compound is largely unavailable and properties are estimated based on its structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
